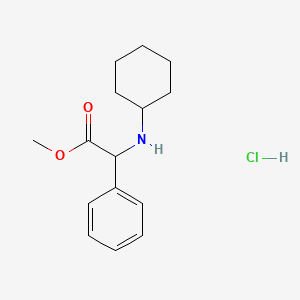

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride

Description

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride is a synthetic organic compound characterized by a methyl ester group, a cyclohexylamino substituent, and a phenyl moiety. Its molecular formula is C₁₆H₂₄ClNO₂, with a molecular weight of 297.83 g/mol . The hydrochloride salt form enhances its stability and solubility, making it suitable for further chemical modifications or biological studies.

Properties

IUPAC Name |

methyl 2-(cyclohexylamino)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-18-15(17)14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13;/h2,4-5,8-9,13-14,16H,3,6-7,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHOOYSBZIDAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC2CCCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-44-9 | |

| Record name | Benzeneacetic acid, α-(cyclohexylamino)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of Methyl (cyclohexylamino)(phenyl)acetate hydrochloride typically involves the reaction of cyclohexylamine with phenylacetic acid, followed by esterification with methanol and subsequent hydrochloride salt formation . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays and as a reagent in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (cyclohexylamino)(phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Note: Molecular weights marked with () are calculated based on molecular formulas provided in evidence.*

Key Observations from Structural Comparisons

Ester Group Variations: Substituting methyl with ethyl esters (e.g., ethyl vs. The ethylphenidate analog introduces a piperidinyl group, which introduces basicity and may influence central nervous system activity .

Hydroxy or amino groups (e.g., 2-(diethylamino)ethyl derivatives) introduce hydrogen-bonding capabilities, impacting solubility and interaction with biological targets .

Pharmaceutical Relevance :

- Several analogs, such as Ethylphenidate Hydrochloride, are recognized as impurities in active pharmaceutical ingredients (APIs), underscoring their importance in quality control during drug manufacturing .

Research and Industrial Relevance

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs highlight trends in drug design:

- Cyclohexylamino and Phenyl Motifs: These groups are common in compounds targeting hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors or G protein-coupled receptor (GPCR) modulators.

- Salt Forms : Hydrochloride salts improve crystallinity and handling, critical for scalable synthesis .

Biological Activity

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride, known chemically as (S)-Methyl 2-amino-2-phenylacetate hydrochloride, possesses significant biological activity attributed to its unique structural components. This compound has garnered attention for its potential applications in pharmaceuticals and chemical synthesis due to its pharmacological properties.

- Molecular Formula : C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- CAS Number : 15028-39-4

- Solubility : Approximately 0.985 mg/ml in water

The compound features a cyclohexylamino group attached to a phenylacetate moiety, which is essential for its biological interactions and activities.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties, indicating potential efficacy against various pathogens.

- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways related to proliferation and differentiation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential activity against E. coli | |

| Enzyme Inhibition | Possible MEK inhibition | |

| Pharmacokinetics | Initial data on absorption and metabolism |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, suggesting that this compound may also possess comparable efficacy .

- Enzyme Interaction Studies : Investigations into the interaction of structurally similar compounds with MEK (Mitogen-Activated Protein Kinase Kinase) reveal their potential as inhibitors in cancer treatment protocols. Such pathways are critical in the development of hyperproliferative diseases, including various cancers .

- Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound may demonstrate favorable absorption characteristics, although further investigations are needed to elucidate its complete pharmacodynamic profile .

Q & A

Q. How can researchers optimize the synthesis of Methyl (cyclohexylamino)(phenyl)acetate hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., phenylacetic acid derivatives and cyclohexylamine) and controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst use). Purification via recrystallization or chromatography (HPLC, column) is critical for removing byproducts such as unreacted amines or esterification intermediates . Monitor reaction progress using thin-layer chromatography (TLC) to identify optimal termination points.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional group placement. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves crystal lattice structures, while solubility and thermal stability assessments (via differential scanning calorimetry, DSC) ensure compound consistency under varying pH and temperature conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid drainage systems, and dispose of waste via certified hazardous material handlers .

- First Aid : Immediate flushing of eyes/skin with water (15+ minutes) and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent polarity, temperature). Replicate studies under standardized protocols (e.g., OECD guidelines) using controlled buffered systems. Compare computational predictions (e.g., COSMO-RS for solubility) with empirical data to identify outliers. Cross-reference with structurally analogous compounds (e.g., fluorinated phenyl derivatives) to contextualize anomalies .

Q. What strategies are effective for analyzing the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) to measure IC₅₀ values.

- Molecular Docking : Apply software like AutoDock Vina to predict binding affinities to target receptors (e.g., opioid or cyclooxygenase enzymes).

- In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling via LC-MS/MS .

Q. How can stereochemical challenges during synthesis (e.g., enantiomer separation) be addressed for this compound?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases/esterases to isolate enantiomers. Optimize solvent systems (e.g., hexane/isopropanol) for improved separation efficiency. Confirm enantiomeric purity via circular dichroism (CD) spectroscopy .

Q. What methodologies are recommended for studying the compound’s stability under extreme conditions (e.g., high humidity, oxidative stress)?

- Methodological Answer : Conduct accelerated stability studies using environmental chambers to simulate stressors (e.g., 40°C/75% RH for hydrolytic stability). Analyze degradation products via LC-MS and identify degradation pathways (e.g., ester hydrolysis or amine oxidation). Compare with structurally similar hydrochlorides (e.g., methylphenidate HCl) to benchmark stability .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogues like Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride in terms of reactivity?

- Methodological Answer : Substituent effects (e.g., fluorine’s electron-withdrawing nature) alter electronic density and steric hindrance. Perform comparative DFT calculations to map charge distribution and assess nucleophilic/electrophilic sites. Experimentally, evaluate reaction kinetics in esterification or amidation reactions to quantify reactivity differences .

Q. What experimental approaches can elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Systematically modify functional groups (e.g., replacing cyclohexylamine with piperidine) and test biological activity changes. Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological outcomes. Validate predictions via in vitro dose-response assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.